3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile

Descripción general

Descripción

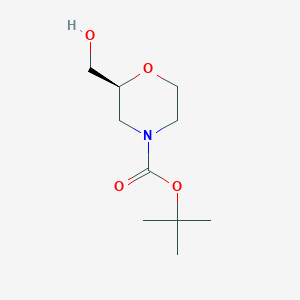

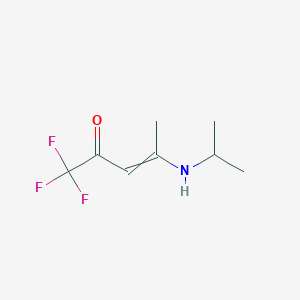

The compound 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is a derivative of hydroxybenzoic acid, which is a phenolic compound with tert-butyl groups at the 3 and 5 positions on the benzene ring. This structure is related to the well-known antioxidant butylated hydroxytoluene (BHT). The presence of the tert-butyl groups is likely to influence the compound's reactivity and stability.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a closely related compound, was achieved with an overall yield of 63.7% by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation with Jones reagent . Although the synthesis of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile itself is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds in this family has been characterized using various spectroscopic techniques. For example, the structure of a derivative was confirmed by elemental analysis, IR, 1H NMR, 13C NMR, and MS . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule, which are crucial for understanding the compound's chemical behavior.

Chemical Reactions Analysis

The chemical reactions of tert-butylisonitrile with carbonyl groups have been studied, showing that the orientation of the substituent on the quaternary carbon atom can be determined using 13C NMR vicinal 3JC,H spin couplings . This suggests that the reactivity of the nitrile group in 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile could be similarly analyzed to understand its chemical behavior in various reactions.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting points and crystal structure, have been reported. For instance, a derivative was obtained as white acicular crystals with a melting point of 340°C . These properties are indicative of the compound's purity and stability, which are important for its practical applications. The chemical properties, such as reactivity and stability, can be inferred from the compound's structure and the known behavior of similar molecules.

Aplicaciones Científicas De Investigación

1. Application in Antifungal Nanosponge Hydrogel

- Summary of Application: Octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP), a derivative of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, was formulated into a nanosponge hydrogel for controlling skin fungal ailments .

- Methods of Application: The ODHP was loaded into β-cyclodextrins nanosponges and incorporated into a carbopol 940 hydrogel . The formulation was optimized using a Box-Behnken design .

- Results: The hydrogel showed good stability, drug release, and higher antifungal activity against Candida albicans compared to fluconazole . In vivo studies showed increased survival rates, wound contraction, and healing .

2. Application as a Polymer Stabilizer

- Summary of Application: Octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propionate, another derivative of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, is used as a polymer stabilizer .

- Methods of Application: It is used in the process of plastic extrusion and moulding, where it helps stabilize plastics at high temperatures .

- Results: This compound is less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics . It is widely used in commodity plastics, particularly in polyethylenes and polypropylene .

3. Synthesis of Biodegradable Polyazomethine Hydrogels

- Summary of Application: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a related compound, can be used to synthesize biodegradable polyazomethine hydrogels .

- Methods of Application: It reacts with melamine via an oxidative polymerization reaction to form the hydrogels .

- Results: The resulting hydrogels are biodegradable, making them suitable for various applications .

4. Application in Rubber Antioxidation

- Summary of Application: Bis (3,5-di-tert-butyl-4-hydroxyphenyl) polysulfides, a derivative of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, is used as an antioxidant in rubbers .

- Methods of Application: The compound is prepared in the presence of phenolic Mannich bases . It is then incorporated into rubbers of various structures and their vulcanizates .

- Results: The antioxidative activity of the resulting bis (polysulfides) was examined and found to be effective .

5. Application in Food Packaging Materials

- Summary of Application: Octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propionate is used in food contact materials, such as plastic food packaging .

- Methods of Application: It is incorporated into the plastic during the manufacturing process .

- Results: The compound has approval for use in food contact materials in the EU and US . It is one of the most common polymer antioxidants, in part because of its comparatively low price .

6. Application in Topical Drug Delivery

- Summary of Application: Octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propanoate was formulated as a nanosponge hydrogel for enhanced and improved topical delivery .

- Methods of Application: The compound was loaded into β-cyclodextrins nanosponges and incorporated into a carbopol 940 hydrogel . The formulation was optimized using a Box-Behnken design .

- Results: The formulation exhibited good stability, drug release, and higher antifungal activity against Candida albicans compared to the control fluconazole . Ex vivo showed enhanced skin permeability, and in vivo analysis showed high antifungal activity .

7. Application in Conductive Textiles

- Summary of Application: Pentaerythritol tetrakis (3- (3,5-di-tert-butyl-4-hydroxyphenyl)propionate), a derivative of 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, was used to assist thermal reduction of graphene oxide (GO) on a cotton fabric .

- Methods of Application: GO was deposited on the fabric by the padding method . The compound assisted the reduction of GO at both 180 and 220 °C, allowing to obtain the cotton fabric with a stable surface resistivity .

- Results: The resulting fabric was conductive and superhydrophobic . Such conductive textiles have a wide range of uses in various industries, for example as flexible energy storages, sensors for human gesture recognition, flexible strain sensors, electromagnetic radiation shields, components of supercapacitors and solar cells .

8. Application in Plastic Stabilization

- Summary of Application: Octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propionate is significantly less volatile than simpler phenolic antioxidants such as butylhydroxytoluene (BHT). This makes it more suitable to stabilising plastics .

- Methods of Application: It is not driven out by the high temperatures experienced during plastic extrusion and moulding, when they are heated to 150-320 °C (300–600 °F) .

- Results: It is widely used in the commodity plastics, particularly in polyethylenes and polypropylene . It has approval for use in food contact materials, such as plastic food packaging in the EU and US .

9. Application in Antimycotic Activity

- Summary of Application: Octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propanoate was extracted from the culture broth of soil isolate Alcaligenes faecalis MT332429 and showed a promising antimycotic activity .

- Methods of Application: The compound was loaded into β-cyclodextrins nanosponge hydrogel to control skin fungal ailments .

- Results: The formulation showed higher in vitro antifungal activity against Candida albicans compared to the control fluconazole . In vivo study showed that the formulation increased survival rates, wound contraction, and healing of wound gap and inhibited the inflammation process compared to the other control groups .

Safety And Hazards

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of exposure, it is advised to wash with plenty of soap and water, remove the victim to fresh air, and call a poison center or doctor/physician .

Propiedades

IUPAC Name |

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQZSRGZHCDMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346841 | |

| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile | |

CAS RN |

1611-07-0 | |

| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)

![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)

![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)